molecular formula C8H15NO2 B15052207 Methyl 2-(2-methylpyrrolidin-1-yl)acetate

Methyl 2-(2-methylpyrrolidin-1-yl)acetate

Cat. No.: B15052207
M. Wt: 157.21 g/mol
InChI Key: JZEFEFXENMQQCN-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpyrrolidin-1-yl)acetate is an organic compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpyrrolidin-1-yl)acetate typically involves the reaction of 2-methylpyrrolidine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-methylpyrrolidin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrrolidin-1-yl)acetate
  • 2-Methylpyrrolidine
  • Pyrrolidin-2-one

Uniqueness

Methyl 2-(2-methylpyrrolidin-1-yl)acetate is unique due to the presence of both a methyl group on the pyrrolidine ring and an ester functional group. This combination of structural features imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(2-methylpyrrolidin-1-yl)acetate

InChI

InChI=1S/C8H15NO2/c1-7-4-3-5-9(7)6-8(10)11-2/h7H,3-6H2,1-2H3

InChI Key

JZEFEFXENMQQCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CC(=O)OC

Origin of Product

United States

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